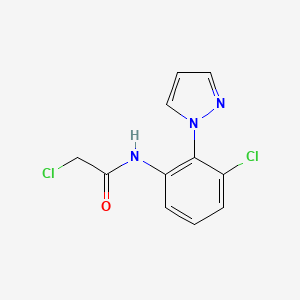![molecular formula C9H19N3O2 B7575122 N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)
N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide is a synthetic compound that is commonly referred to as MMMA. This compound is a member of the amide class of organic compounds and has a molecular weight of 202.29 g/mol. MMMA is widely used in scientific research for its unique biochemical and physiological effects.
作用機序
MMMA acts as a potent inhibitor of the Kv1.3 potassium channel by binding to the channel and preventing it from opening. This leads to a decrease in the influx of calcium ions into the cell, which in turn leads to a decrease in T-cell activation. MMMA has also been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. This makes MMMA a potential therapeutic agent for the treatment of cardiac arrhythmias.
Biochemical and Physiological Effects:
MMMA has a number of unique biochemical and physiological effects. It has been shown to inhibit the proliferation of T-cells and to induce apoptosis in cancer cells. MMMA has also been shown to inhibit the activity of the hERG potassium channel, which can lead to cardiac arrhythmias. Additionally, MMMA has been shown to decrease the release of neurotransmitters in the nervous system, which can lead to a decrease in pain perception.
実験室実験の利点と制限
One of the major advantages of using MMMA in lab experiments is its potent inhibitory effect on the Kv1.3 potassium channel. This makes it a valuable tool for studying the function of this channel in the immune system. Additionally, MMMA has a relatively long half-life, which allows for prolonged inhibition of the channel. One of the limitations of using MMMA in lab experiments is its potential toxicity. MMMA has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the study of MMMA. One area of interest is the development of MMMA-based therapies for the treatment of autoimmune diseases. MMMA has been shown to be a potent inhibitor of the Kv1.3 potassium channel, which is involved in the regulation of T-cell activation. This makes MMMA a potential therapeutic agent for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of MMMA-based therapies for the treatment of cardiac arrhythmias. MMMA has been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. This makes MMMA a potential therapeutic agent for the treatment of cardiac arrhythmias such as atrial fibrillation and ventricular tachycardia.
Conclusion:
In conclusion, MMMA is a synthetic compound that is widely used in scientific research for its unique biochemical and physiological effects. It is commonly used as a tool to study the function of ion channels and receptors in the nervous system. MMMA has a number of potential therapeutic applications, including the treatment of autoimmune diseases and cardiac arrhythmias. While there are some limitations to its use in lab experiments, MMMA remains a valuable tool for the study of ion channels and receptors in the nervous system.
合成法
MMMA is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of N-methylbutanamide with methylamine to form N-methyl-N-methylamino butanamide. This compound is then reacted with ethyl oxalyl chloride to form N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide. The final product is purified through recrystallization and chromatography.
科学的研究の応用
MMMA is widely used in scientific research for its unique biochemical and physiological effects. It is commonly used as a tool to study the function of ion channels and receptors in the nervous system. MMMA has been shown to be a potent inhibitor of the Kv1.3 potassium channel, which is involved in the regulation of T-cell activation. This makes MMMA a potential therapeutic agent for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-10-6-4-5-9(14)12(3)7-8(13)11-2/h10H,4-7H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRDLVDEZIRQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyclopropyl-[(E)-3-(2-methoxy-5-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575042.png)

![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)

![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)

![4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7575112.png)


![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7575147.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)